molecular formula C9H11N3 B13916631 N,1-Dimethyl-1H-indazol-5-amine

N,1-Dimethyl-1H-indazol-5-amine

Cat. No.: B13916631
M. Wt: 161.20 g/mol
InChI Key: RXIZFSHZAUYHFD-UHFFFAOYSA-N
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Description

N,1-Dimethyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a dimethyl group at the nitrogen atom and an amino group at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-1H-indazol-5-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. This method typically employs transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring . Another method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by selective activation of the oxime group in the presence of methanesulfonyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-1H-indazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of N,1-Dimethyl-1H-indazol-5-amine involves its interaction with specific molecular targets. For example, as an IDO1 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate the immune response and has potential therapeutic implications in cancer treatment . Additionally, the compound’s antiproliferative activity is associated with cell cycle arrest at the G2/M phase .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N,1-dimethylindazol-5-amine

InChI

InChI=1S/C9H11N3/c1-10-8-3-4-9-7(5-8)6-11-12(9)2/h3-6,10H,1-2H3

InChI Key

RXIZFSHZAUYHFD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)N(N=C2)C

Origin of Product

United States

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